

# Comparative Analysis of LEO 29102 and LEO 39652 in Skin Penetration Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | LEO 29102 |           |  |  |
| Cat. No.:            | B608520   | Get Quote |  |  |

A detailed guide for researchers and drug development professionals on the comparative skin penetration, target engagement, and stability of two topical phosphodiesterase 4 (PDE4) inhibitors.

This guide provides a comprehensive comparison of **LEO 29102** and LEO 39652, two topical PDE4 inhibitors developed for the treatment of atopic dermatitis (AD). While both compounds were designed to act locally on the skin with minimal systemic side effects, clinical outcomes have revealed significant differences in their efficacy. This analysis, supported by experimental data, delves into the key factors influencing their performance in skin penetration and target engagement.

#### Introduction to LEO 29102 and LEO 39652

**LEO 29102** is a "soft-drug" inhibitor of phosphodiesterase 4 (PDE4) designed for topical treatment of dermatological diseases like atopic dermatitis.[1][2][3] The soft-drug concept aims to deliver a potent and selective PDE4 inhibitor to the skin while minimizing systemic side effects through metabolic inactivation.[1][2] **LEO 29102** has demonstrated clinically relevant efficacy in Phase 2 trials for atopic dermatitis.[1][4]

LEO 39652, on the other hand, was developed based on a "dual-soft" concept.[5][6] This design introduces ester functionalities that are intended to be rapidly inactivated in both the blood and the liver, further reducing the potential for systemic side effects, while ideally remaining stable in the skin.[5][6] Despite promising preclinical data showing high exposure in the skin, LEO 39652 demonstrated a lack of clinical efficacy in AD patients.[5][7][8]



The key to understanding the divergent clinical outcomes lies in their respective abilities to penetrate the skin, reach their target, and engage it effectively.

# Comparative Data on Skin Penetration and Target Engagement

A pivotal study utilizing dermal open flow microperfusion (dOFM) on fresh human skin explants provides a direct comparison of the two compounds. This technique allows for the measurement of unbound drug concentrations in the dermal interstitial fluid (dISF), which is crucial for assessing target availability.

| Parameter                                        | LEO 29102        | LEO 39652                 | Reference       |
|--------------------------------------------------|------------------|---------------------------|-----------------|
| dISF Concentration<br>(Barrier Impaired<br>Skin) | 2100 nM          | 33 nM                     | [4][5][7][8][9] |
| Target Engagement (cAMP Levels)                  | Elevated         | No evidence of engagement | [4][5][7][8][9] |
| Skin Biopsy vs. dISF<br>Concentration            | 7-33 fold higher | 7-33 fold higher          | [4][5][7][8][9] |

The data clearly indicates that **LEO 29102** achieves a significantly higher concentration in the dermal interstitial fluid of barrier-impaired skin compared to LEO 39652.[4][5][7][8][9] This higher availability of unbound **LEO 29102** at the target site leads to successful target engagement, as evidenced by the elevated levels of cyclic adenosine monophosphate (cAMP). [4][5][7][8][9] In contrast, the low dISF concentration of LEO 39652 resulted in minimal to no target engagement.[5][7][8]

Interestingly, for both compounds, the concentrations measured in skin punch biopsies were substantially higher than in the dISF.[4][5][7][8][9] This suggests that relying solely on skin biopsy data can be misleading for predicting clinical efficacy, as it may not accurately reflect the bioavailable drug concentration at the target.

## **Skin Stability**



The stability of the compounds within the skin is another critical factor. While both **LEO 29102** and LEO 39652 were designed to be stable in the skin, their metabolic profiles differ.

| Assay                                 | LEO 29102 | LEO 39652 | Reference |
|---------------------------------------|-----------|-----------|-----------|
| Human Keratinocytes<br>(T 1/2)        | > 720 min | > 720 min | [4]       |
| Human Skin S9<br>(Apparent Half-life) | > 240 min | 27 min    | [4]       |

Both compounds showed high stability in human keratinocytes.[4] However, in the presence of human skin S9 fractions, which contain metabolic enzymes, LEO 39652 was significantly degraded, whereas **LEO 29102** remained stable.[4] This suggests that the "dual-soft" design of LEO 39652, intended for systemic inactivation, may also lead to its premature degradation within the skin, further contributing to its low availability at the target site. The main metabolites of LEO 39652 are formed by the hydrolysis of its lactone ring and/or isopropyl ester moiety, and these metabolites are inactive.[5] **LEO 29102**, lacking an ester functionality, is not susceptible to this type of hydrolysis.[5]

## **Experimental Protocols**

Dermal Open Flow Microperfusion (dOFM) and cAMP Measurement in Human Skin Explants

The following is a summary of the experimental protocol used to compare **LEO 29102** and LEO 39652:

- Objective: To investigate the difference in skin pharmacokinetics (PK) and pharmacodynamics (PD) of two topical PDE4 inhibitors.[7][8]
- Method:
  - Clinical formulations of LEO 29102 and LEO 39652 were applied to intact or barrierdisrupted (via tape stripping) fresh human skin explants.[7][8][9]
  - Dermal open flow microperfusion was used to sample the dermal interstitial fluid to measure unbound drug concentrations.[7][8][9]



- Skin punch biopsies were also taken to measure total drug concentration in the skin.[7][8]
  [9]
- Cyclic AMP (cAMP) levels were determined in the skin biopsies as a pharmacodynamic marker of target engagement.[7][8][9]
- Significance: This method allows for the direct assessment of bioavailable drug at the target site (dISF) and its effect on the target (cAMP levels), providing a strong basis for establishing a skin PK/PD relationship.[7][8]

## **Visualizations**

Signaling Pathway of PDE4 Inhibition



Click to download full resolution via product page

Caption: Mechanism of action of **LEO 29102** and LEO 39652 as PDE4 inhibitors.

Experimental Workflow for Comparative Skin Penetration Study





Click to download full resolution via product page

Caption: Workflow of the ex vivo study comparing **LEO 29102** and LEO 39652.

### Conclusion

The comparative analysis of **LEO 29102** and LEO 39652 underscores the critical importance of sufficient drug availability at the target site for clinical efficacy. While both are potent PDE4 inhibitors, the superior skin penetration and stability of **LEO 29102** lead to higher concentrations of the unbound drug in the dermal interstitial fluid, resulting in effective target engagement. In contrast, the lower skin availability of LEO 39652, likely due to a combination of lower penetration and higher metabolic instability within the skin, is the probable cause for its



lack of clinical efficacy. These findings highlight that for topical drug development, optimizing for skin penetration and stability is as crucial as the potency of the active pharmaceutical ingredient. The use of advanced techniques like dermal open flow microperfusion is invaluable for establishing a clear pharmacokinetic/pharmacodynamic relationship in the skin, providing a more reliable predictor of clinical success than total drug concentration in skin biopsies alone. [7][8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery and early clinical development of 2-{6-[2-(3,5-dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102), a soft-drug inhibitor of phosphodiesterase 4 for topical treatment of atopic dermatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylate (LEO 39652), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LEO-29102 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 8. Evaluating Dermal Pharmacokinetics and Pharmacodymanic Effect of Soft Topical PDE4
  Inhibitors: Open Flow Microperfusion and Skin Biopsies PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Analysis of LEO 29102 and LEO 39652 in Skin Penetration Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608520#comparative-analysis-of-leo-29102-and-leo-39652-in-skin-penetration-studies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com